trans-Carboprost

Pharmacopeial impurity specification Carboprost tromethamine USP monograph

trans-Carboprost (CAS 76498-29-8) is the 5,6-trans geometric isomer of carboprost, a synthetic 15-methyl analogue of prostaglandin F₂α (PGF₂α). While carboprost (the 5Z,13E isomer) serves as the active pharmaceutical ingredient (API) in the oxytocic drug Hemabate® (carboprost tromethamine) for postpartum hemorrhage and second-trimester abortion, trans‑carboprost is formally designated as Carboprost Trometamol EP Impurity A and the USP 5‑trans isomer impurity.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 76498-29-8
Cat. No. B154189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Carboprost
CAS76498-29-8
Synonyms(5E,9α,11α,13E,15S)-9,11,15-Trihydroxy-15-methyl-prosta-5,13-dien-1-oic Acid
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1
InChIKeyDLJKPYFALUEJCK-MRVZPHNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Carboprost (CAS 76498-29-8) — Identity, Classification, and Pharmacopeial Context for Procurement


trans-Carboprost (CAS 76498-29-8) is the 5,6-trans geometric isomer of carboprost, a synthetic 15-methyl analogue of prostaglandin F₂α (PGF₂α) [1]. While carboprost (the 5Z,13E isomer) serves as the active pharmaceutical ingredient (API) in the oxytocic drug Hemabate® (carboprost tromethamine) for postpartum hemorrhage and second-trimester abortion, trans‑carboprost is formally designated as Carboprost Trometamol EP Impurity A and the USP 5‑trans isomer impurity [2]. It is a process‑related impurity arising from incomplete stereochemical control during synthesis and is ubiquitous in commercial carboprost API batches at levels of approximately 3% [3]. This compound is not a stand‑alone therapeutic; its primary procurement value lies in its use as a high‑purity reference standard for impurity profiling, analytical method validation, and regulatory submission support.

Why Carboprost Isomers Cannot Be Interchanged — The Stereochemical Barrier to Generic Substitution


Carboprost contains two critical stereochemical elements — the C5–C6 double bond geometry and the C15 tertiary alcohol configuration — that govern pharmacological activity. The clinically active species is exclusively the (5Z,13E,15S) isomer [1]. Changing the C5–C6 double bond from cis (Z) to trans (E) alters the three‑dimensional orientation of the α‑chain, which in structurally analogous PGF₂α derivatives has been shown to reduce receptor‑mediated activity by an order of magnitude or more [2]. Consequently, trans‑carboprost cannot serve as a therapeutic substitute for carboprost, and its presence in API must be strictly controlled. The USP monographs limits the 5‑trans isomer to not more than 3.0%, while the 15R‑epimer is limited to 2.0%, underscoring that these stereoisomers are treated as distinct chemical entities with separate regulatory specifications [3]. Any procurement of carboprost‑related materials must therefore specify which isomer is required — active API or impurity reference standard — as interchange is scientifically and regulatorily invalid.

trans-Carboprost Quantitative Differentiation Evidence — Comparator‑Based Procurement Selection Data


Regulatory Impurity Limit: 5-Trans Isomer Is Restricted to ≤3.0% in Carboprost Tromethamine API per USP

The USP monograph for Carboprost Tromethamine explicitly quantifies the acceptable limit for the 5‑trans isomer (trans‑carboprost) in the API: not more than 3.0% [1]. In parallel, the 15R‑epimer is limited to not more than 2.0%. These limits are enforced via a validated HPLC procedure using naphthacyl ester derivatization. This establishes trans‑carboprost as a controlled impurity rather than a viable active, and defines the acceptable quality threshold for any carboprost API procurement.

Pharmacopeial impurity specification Carboprost tromethamine USP monograph

Chromatographic Differentiation: Non‑Derivatization HPLC Fails to Resolve the 5‑Trans Isomer from Carboprost

A head‑to‑head comparison of two HPLC assays for carboprost demonstrated that while both nonderivatization (refractive index detection) and derivatization (naphthacyl ester, UV detection) procedures separate the 15R‑epimer from carboprost, only the derivatization procedure resolves the 5‑trans isomer [1]. The nonderivatization method produces co‑elution of the 5‑trans isomer with the main carboprost peak, rendering it invisible in routine purity analysis. The derivatization method achieves baseline separation with a coefficient of variation of ~7% at the 2% impurity level [1].

HPLC method validation Derivatization Isomer separation

Industrial Manufacturing Reality: Commercial Carboprost Contains ~3% 5‑Trans Isomer, Driving Innovation for Isomer‑Free Processes

According to patent disclosures, almost all commercially available Carboprost and Carboprost Tromethamine contain approximately 3% 5,6‑trans isomers and about 2% 15(R)‑epimers [1]. This persistent impurity profile has motivated new synthetic routes explicitly claiming production of '5,6‑trans isomer free Carboprost.' The patent acknowledges that current industrial purification methods are insufficient to remove the trans isomer effectively [1]. The presence of ~3% trans isomer in commercial API contrasts with the USP limit of ≤3.0%, meaning many batches operate at the regulatory boundary.

Process chemistry Isomer impurity Patent

Class‑Level Biological Activity Inference: 5‑Trans Isomers of PGF₂α Analogs Are Significantly Less Active Than the Corresponding 5‑Cis Forms

While no published study directly compares trans‑carboprost to carboprost in a quantitative in vivo potency assay, data for the closely related PGF₂α analog (+)-5‑trans cloprostenol provide a class‑level benchmark. The (+)-5‑trans isomer of cloprostenol is 20‑fold less active than the 5‑cis form in terminating pregnancy in the hamster [1]. Both cloprostenol and carboprost are 15‑methyl PGF₂α derivatives differing primarily in the ω‑chain substituent; they share an identical cyclopentane F‑ring and C5–C6 enoic acid moiety. The 20‑fold potency reduction observed upon C5 Z→E isomerization in cloprostenol is consistent with the general prostaglandin SAR principle that C5–C6 cis geometry is critical for high‑affinity receptor engagement [2].

Structure–activity relationship Prostaglandin analog Abortifacient potency

Thermodynamic Stability Drives Impurity Persistence: 5‑Trans PGF₂α Is the Thermodynamically Favored Isomer

5‑trans PGF₂α — the parent compound from which trans‑carboprost is derived by 15‑methylation — is documented as the more thermodynamically stable C5 olefin isomer and is a common impurity in commercial lots of PGF₂α . This thermodynamic preference means that once formed, the 5‑trans isomer cannot be readily depleted by equilibrium‑driven processes; it persists through downstream synthetic steps and purification. This property explains why even optimized industrial processes for carboprost still yield ~3% trans isomer [1], and underscores why simple recrystallization or chromatographic methods often fail to eliminate it without specialized derivatization approaches.

Thermodynamic stability Isomerization Impurity control

Pharmacopeial Recognition as EP Impurity A: trans‑Carboprost Is Specifically Named in the European Pharmacopoeia

trans‑Carboprost is formally listed as Carboprost Trometamol EP Impurity A in the European Pharmacopoeia, with multiple vendors supplying it as a characterized reference standard traceable to EP specifications . This designation parallels the USP 5‑trans isomer limit but establishes trans‑carboprost as a named impurity with its own monograph identity. The availability of EP‑grade reference material enables laboratories in EP jurisdictions to perform impurity testing that is directly aligned with compendial requirements, eliminating the need for in‑house characterization of the impurity.

European Pharmacopoeia Impurity reference standard Carboprost Trometamol

trans-Carboprost Procurement Application Scenarios — Evidence‑Driven Use Cases for Reference Standard Selection


ANDA / DMF Filing: Reference Standard for Impurity Method Validation

A generic pharmaceutical company developing an Abbreviated New Drug Application (ANDA) for Carboprost Tromethamine Injection (generic Hemabate®) must demonstrate that its API impurity profile meets USP limits. trans‑Carboprost reference standard (USP/EP grade) is used to spike API samples at the 2–3% level to validate the derivatization HPLC method, confirming that the 5‑trans isomer is resolved from the main carboprost peak with acceptable precision (CV ~7%) [1]. Without this characterized reference material, the ANDA filing lacks the impurity identification and quantification data required by regulators.

API Batch Release Testing in QC Laboratories

A quality control laboratory testing commercial carboprost tromethamine API must quantify the 5‑trans isomer content per the USP monograph. Because non‑derivatization HPLC fails to resolve the trans isomer from carboprost [2], the laboratory must procure trans‑carboprost as a certified reference standard to prepare system suitability solutions and calibration curves. The USP limit of ≤3.0% serves as the acceptance criterion [3]; a batch exceeding this threshold is non‑compliant and cannot be released for pharmaceutical use.

Process Development for Isomer‑Free Carboprost Synthesis

Process chemistry R&D teams developing novel synthetic routes that claim '5,6‑trans isomer free Carboprost' [4] require authentic trans‑carboprost reference standard to validate their analytical methods and demonstrate the absence of the impurity. The thermodynamic stability of the trans isomer means that sensitive detection methods are needed to confirm its complete removal; a characterized reference standard with known purity is essential to establish limits of detection and quantitation (LOD/LOQ) for the new process.

Forced Degradation Studies to Assess Isomerization Risk

Stability‑indicating method development for carboprost formulations requires forced degradation studies to determine whether the active 5Z isomer undergoes thermal or photochemical isomerization to the 5E (trans) form during storage. trans‑Carboprost reference standard is used to identify and quantify any isomerization product formed under stress conditions (e.g., elevated temperature, light exposure), directly supporting shelf‑life specifications and ICH Q1A stability data packages [5]. The known thermodynamic preference for the trans isomer makes this a particularly relevant degradation pathway to monitor.

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